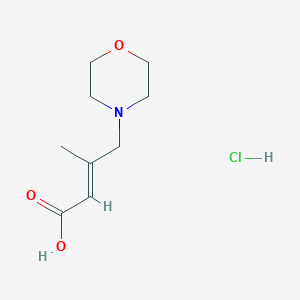

3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride

Description

3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride is a synthetic organic compound featuring a conjugated enoic acid backbone substituted with a methyl group and a morpholine ring, with a hydrochloride salt enhancing its solubility. The morpholine moiety (a six-membered heterocycle containing oxygen and nitrogen) is a common pharmacophore in medicinal chemistry, often improving bioavailability and target binding. The α,β-unsaturated carboxylic acid group may confer reactivity useful in drug design, such as Michael addition or enzyme inhibition.

Properties

IUPAC Name |

(E)-3-methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-8(6-9(11)12)7-10-2-4-13-5-3-10;/h6H,2-5,7H2,1H3,(H,11,12);1H/b8-6+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYOSPWAOMLAPY-WVLIHFOGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CN1CCOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/CN1CCOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling and Olefination Strategies

A prominent method involves palladium-catalyzed cross-coupling reactions to construct the α,β-unsaturated carboxylic acid backbone. As outlined in WO2014106800A2, Pd(OAc)₂ or Pd(PPh₃)₂Cl₂ catalyzes the coupling of morpholine-substituted alkenes with methyl-containing precursors in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). For example:

- Intermediate Formation : Ethyl 3-morpholin-4-ylbut-2-enoate (CAS 36277-32-4) serves as a key intermediate, synthesized via Michael addition of morpholine to ethyl acrylate followed by methylation.

- Hydrolysis and Salt Formation : The ester intermediate undergoes alkaline hydrolysis (e.g., NaOH/EtOH) to yield the free acid, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key Reaction Conditions :

Direct Alkylation and Functional Group Interconversion

Alternative routes employ alkylation of preformed enoic acids. For instance, 4-morpholin-4-ylbut-2-enoic acid reacts with methyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the methyl group at position 3. This method avoids transition-metal catalysts but requires stringent temperature control (0–25°C) to prevent polymerization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Purification and Yield Enhancement

- Chromatography : Silica gel chromatography (30% ethyl acetate/hexane) achieves >95% purity for intermediates.

- Crystallization : The hydrochloride salt precipitates in high purity (>99%) from ethyl acetate upon HCl gas treatment.

Table 1. Comparative Analysis of Synthetic Methods

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Industrial and Pharmacological Relevance

The hydrochloride salt form enhances aqueous solubility, making it suitable for formulation in kinase inhibitor therapies. Its synthesis is pivotal for producing analogs investigated in oncology and inflammatory diseases.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

- Antitumor Activity : Research indicates that derivatives of 3-methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation by interfering with specific metabolic pathways .

- Neuroprotective Effects : This compound has been investigated for its neuroprotective capabilities. It is believed to modulate neurotransmitter levels, offering potential benefits in treating neurodegenerative diseases .

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action involves disrupting bacterial cell wall synthesis .

Biological Research Applications

- Biochemical Assays : this compound is used in biochemical assays to study enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules allows researchers to elucidate complex biochemical pathways.

- Cell Culture Studies : In vitro studies using this compound have provided insights into cellular responses under stress conditions, particularly in cancer and neuronal cells. These studies help in understanding the pharmacodynamics of potential therapeutic agents .

Synthetic Methodologies

- Catalytic Reactions : The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules through catalytic reactions. Its unique structure allows for selective reactions that can lead to high yields of desired products .

- Chiral Synthesis : The presence of stereogenic centers in the molecule makes it useful in chiral synthesis applications, where it can be employed to produce enantiomerically pure compounds essential for pharmaceutical development .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

Case Study 2: Neuroprotection

Research conducted on animal models demonstrated that administration of this compound improved cognitive function and reduced neuroinflammation markers in subjects with induced neurodegeneration. These findings highlight its potential as a therapeutic agent for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Opioid Therapeutics: Dextromoramide Precursor

Compound: (3S)-3-Methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid (precursor to dextromoramide) Key Differences:

- Structure: Shares the 3-methyl-4-morpholinyl group but incorporates two phenyl groups at the C2 position and a butanoic acid (saturated) backbone instead of but-2-enoic acid (unsaturated).

- Pharmacology : Dextromoramide, derived from this precursor, is a potent opioid analgesic. Unlike conventional opioids, it exhibits reduced constipation (a common opioid side effect) and slower tolerance development, making it valuable for cancer pain management .

- Functional Insight : The diphenyl groups likely enhance lipophilicity and receptor binding, while the morpholine ring improves solubility. The absence of the α,β-unsaturated bond in dextromoramide’s precursor may reduce electrophilic reactivity compared to the target compound.

TLR7-9 Antagonists with Morpholine Moieties

Compound: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives Key Differences:

- Structure: Contains a morpholin-4-yl group linked to a quinoline-carbonitrile scaffold and additional heterocycles (azetidine, pyrazolopyridine). The morpholine here serves as a spacer or solubilizing group rather than a direct pharmacophore.

- Pharmacology: These compounds are Toll-like receptor (TLR) 7-9 antagonists, investigated for systemic lupus erythematosus (SLE) treatment.

Building Block Compounds with But-2-enoic Acid Backbones

Compound: (2E)-4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}but-2-enoic acid (trifluoroacetic acid salt) Key Differences:

- Structure: Shares the but-2-enoic acid backbone but replaces the morpholine and methyl groups with a sulfoximine functional group.

- Applications : Likely used as a synthetic intermediate or enzyme inhibitor due to its electrophilic α,β-unsaturated system. The trifluoroacetic acid salt, like the target’s hydrochloride, improves solubility for synthetic manipulation .

Comparative Data Table

Key Research Findings and Implications

- Structural Flexibility : The morpholine ring and unsaturated acid backbone are versatile motifs. Their placement and additional substituents (e.g., diphenyl groups in dextromoramide) dictate target specificity and pharmacokinetics.

- Pharmacological Diversity: Morpholine-containing compounds span opioid analgesics, immunomodulators, and building blocks, underscoring the group’s adaptability in drug design.

Biological Activity

3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride, a compound with a morpholine ring and a butenoic acid moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a morpholine ring attached to a butenoic acid. This unique structure allows for various interactions with biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and cellular pathways. The morpholine ring can interact with various receptors and enzymes, while the butenoic acid moiety may influence pathways related to inflammation and pain modulation.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory responses.

- Receptor Interaction : It may bind to receptors that regulate pain pathways, thus providing analgesic effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Effects

Studies suggest that this compound can reduce inflammation by inhibiting the secretion of pro-inflammatory cytokines. For instance, high concentrations (50 μM) have been shown to significantly inhibit secretion in specific assays .

Analgesic Properties

The compound's interaction with pain receptors suggests potential use as an analgesic. Its ability to modulate pain pathways could make it a candidate for pain management therapies.

Antitumor Activity

Preliminary studies have explored its role as a biochemical probe in cancer treatment. The compound's structural features allow it to act on molecular targets relevant in cancer biology, particularly in inhibiting tyrosine kinases which are crucial for tumor growth .

Research Findings and Case Studies

A variety of studies have investigated the biological activity of this compound:

Q & A

Q. How can computational methods predict metabolic pathways or degradation products?

- Methodology : Employ in silico tools (e.g., Schrödinger’s MetaSite) to model Phase I/II metabolism. Validate predictions with LC-MS/MS profiling of incubated samples in liver microsomes .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous CH₂Cl₂ | |

| Temperature | Reflux (40°C) | |

| Purification | Ethanol/water (3:1) | |

| Purity Assessment | HPLC (C18 column, 220 nm) |

Table 2 : Stability and Solubility Profile

| Property | Value | Reference |

|---|---|---|

| Hygroscopicity | High (store desiccated) | |

| Aqueous Solubility | 12 mg/mL (pH 7.4) | |

| Organic Solubility | >50 mg/mL in DMSO |

Table 3 : Biological Activity Comparison

| Form | IC₅₀ (Enzyme X) | Reference |

|---|---|---|

| Free Base | 8.2 µM | |

| Hydrochloride Salt | 5.6 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.